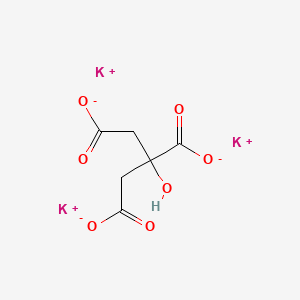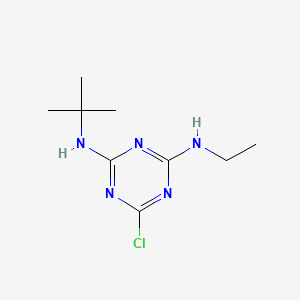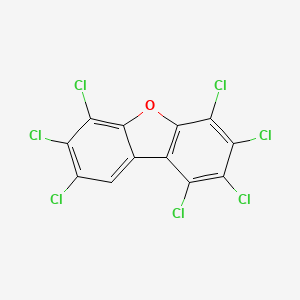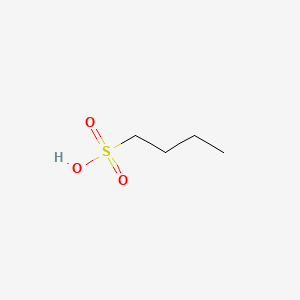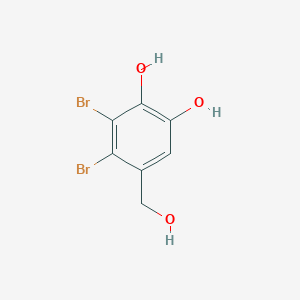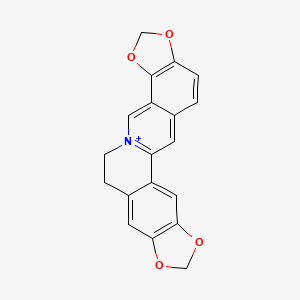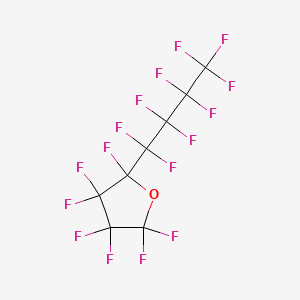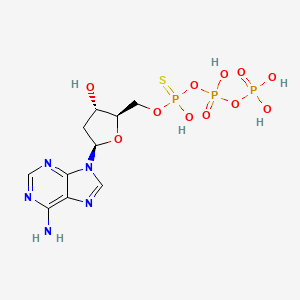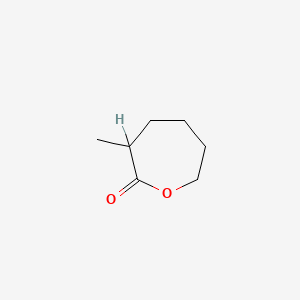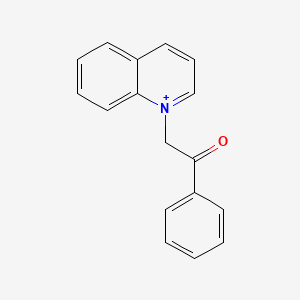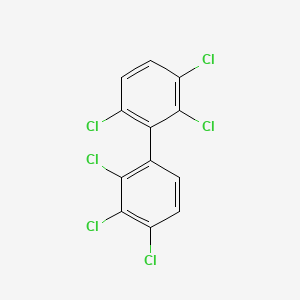![molecular formula C32H42O8S B1195929 [(3S,5S,8R,9S,10S,13R,17R)-14-hydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl] 2-(4-methylphenyl)sulfonyloxyacetate CAS No. 78730-58-2](/img/structure/B1195929.png)
[(3S,5S,8R,9S,10S,13R,17R)-14-hydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl] 2-(4-methylphenyl)sulfonyloxyacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(3S,5S,8R,9S,10S,13R,17R)-14-hydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl] 2-(4-methylphenyl)sulfonyloxyacetate is a synthetic derivative of digitoxigenin, a cardenolide compound Cardenolides are a class of steroidal glycosides known for their potent biological activities, particularly in the treatment of cardiac conditions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of digitoxigenin-3-tosyloxyacetate typically involves the esterification of digitoxigenin with tosyl chloride in the presence of a base such as pyridine. The reaction proceeds under mild conditions, usually at room temperature, and yields the desired product with high purity.
Industrial Production Methods: While specific industrial production methods for digitoxigenin-3-tosyloxyacetate are not well-documented, the general approach would involve large-scale esterification reactions using optimized conditions to ensure high yield and purity. The process would likely include steps for purification, such as recrystallization or chromatography, to obtain the final product suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions: [(3S,5S,8R,9S,10S,13R,17R)-14-hydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl] 2-(4-methylphenyl)sulfonyloxyacetate can undergo several types of chemical reactions, including:
Substitution Reactions: The tosylate group can be replaced by other nucleophiles, leading to the formation of various derivatives.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield digitoxigenin and tosyl alcohol.
Oxidation and Reduction: While less common, the compound can participate in oxidation and reduction reactions, altering its functional groups.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles such as amines, thiols, or alcohols in the presence of a base.
Hydrolysis: Acidic or basic aqueous solutions.
Oxidation and Reduction: Specific oxidizing or reducing agents depending on the desired transformation.
Major Products Formed:
Substitution Reactions: Various digitoxigenin derivatives.
Hydrolysis: Digitoxigenin and tosyl alcohol.
Oxidation and Reduction: Modified digitoxigenin compounds with altered functional groups.
Wissenschaftliche Forschungsanwendungen
[(3S,5S,8R,9S,10S,13R,17R)-14-hydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl] 2-(4-methylphenyl)sulfonyloxyacetate has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of various digitoxigenin derivatives, which can be studied for their chemical properties and reactivity.
Biology: Investigated for its potential biological activities, including its effects on cellular processes and its role as a biochemical tool.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of cardiac conditions and other diseases.
Industry: Utilized in the development of new materials and compounds with specific properties for industrial applications.
Wirkmechanismus
The mechanism of action of digitoxigenin-3-tosyloxyacetate is primarily related to its ability to interact with cellular targets, such as enzymes and receptors. The compound can inhibit the activity of sodium/potassium-transporting ATPase, leading to alterations in ion balance and cellular signaling pathways. This inhibition can result in various physiological effects, including increased cardiac contractility and potential therapeutic benefits.
Vergleich Mit ähnlichen Verbindungen
Digitoxigenin: The parent compound, known for its cardiac glycoside activity.
Digitoxin: A closely related compound with similar biological activities.
Digoxin: Another cardiac glycoside with well-documented therapeutic uses.
Uniqueness: [(3S,5S,8R,9S,10S,13R,17R)-14-hydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl] 2-(4-methylphenyl)sulfonyloxyacetate is unique due to the presence of the tosylate group, which enhances its chemical reactivity and potential for derivatization. This modification allows for the synthesis of a wide range of derivatives with diverse biological and chemical properties, making it a valuable compound for research and development.
Eigenschaften
CAS-Nummer |
78730-58-2 |
|---|---|
Molekularformel |
C32H42O8S |
Molekulargewicht |
586.7 g/mol |
IUPAC-Name |
[(3S,5S,8R,9S,10S,13R,17R)-14-hydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl] 2-(4-methylphenyl)sulfonyloxyacetate |
InChI |
InChI=1S/C32H42O8S/c1-20-4-7-24(8-5-20)41(36,37)39-19-29(34)40-23-10-13-30(2)22(17-23)6-9-27-26(30)11-14-31(3)25(12-15-32(27,31)35)21-16-28(33)38-18-21/h4-5,7-8,16,22-23,25-27,35H,6,9-15,17-19H2,1-3H3/t22-,23-,25+,26-,27+,30-,31+,32?/m0/s1 |
InChI-Schlüssel |
CRVMLCAWYRGXHJ-QIROOBSUSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC(=O)OC2CCC3(C(C2)CCC4C3CCC5(C4(CCC5C6=CC(=O)OC6)O)C)C |
Isomerische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC(=O)O[C@H]2CC[C@]3([C@H](C2)CC[C@@H]4[C@@H]3CC[C@]5(C4(CC[C@@H]5C6=CC(=O)OC6)O)C)C |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC(=O)OC2CCC3(C(C2)CCC4C3CCC5(C4(CCC5C6=CC(=O)OC6)O)C)C |
Synonyme |
digitoxigenin-3-tosyloxyacetate DTOAT |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


